2-(Difluoromethyl)-5-fluoroaniline hydrochloride 2-(Difluoromethyl)-5-fluoroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18035925
InChI: InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H
SMILES:
Molecular Formula: C7H7ClF3N
Molecular Weight: 197.58 g/mol

2-(Difluoromethyl)-5-fluoroaniline hydrochloride

CAS No.:

Cat. No.: VC18035925

Molecular Formula: C7H7ClF3N

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-5-fluoroaniline hydrochloride -

Specification

Molecular Formula C7H7ClF3N
Molecular Weight 197.58 g/mol
IUPAC Name 2-(difluoromethyl)-5-fluoroaniline;hydrochloride
Standard InChI InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H
Standard InChI Key SLWCBLOZJFQOLX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)N)C(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(difluoromethyl)-5-fluoroaniline hydrochloride is C₇H₇ClF₃N, with a molecular weight of 197.59 g/mol. Its structure consists of an aniline ring substituted at the 2-position with a difluoromethyl group (-CF₂H) and at the 5-position with a fluorine atom, forming a hydrochloride salt (Fig. 1). The InChIKey for the free base analog is HBLBZRFEMBNPGK-UHFFFAOYSA-N, while the hydrochloride salt’s stereoelectronic profile is influenced by the chloride counterion, enhancing its solubility in polar solvents.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of similar compounds reveal planar aromatic systems with bond lengths consistent with electron-withdrawing substituents. The difluoromethyl group induces a dipole moment of approximately 1.4 D, as measured by computational models . Nuclear magnetic resonance (NMR) spectra for the free base (δ₁H: 6.8–7.2 ppm for aromatic protons; δ₁⁹F: -110 ppm for CF₂H) align with para-fluoroaniline derivatives.

Synthesis and Manufacturing

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Critical parameters include:

  • Temperature control (±2°C) to minimize decomposition

  • Solvent selection (tetrahydrofuran/water mixtures) for efficient extraction

Applications in Pharmaceutical Development

Kinase Inhibition

Structural analogs of this compound demonstrate potent inhibition of tyrosine kinases (IC₅₀ = 12–45 nM). The difluoromethyl group enhances binding affinity through hydrophobic interactions with ATP-binding pockets, as shown in molecular docking studies (Fig. 2).

Antibacterial Activity

Derivatives bearing the CF₂H moiety exhibit broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 μg/mL). The hydrochloride salt’s improved solubility facilitates formulation for intravenous administration.

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<0.1% (ICH Q3C compliant)
Heavy Metals<10 ppm

Regulatory filings under FDA DMF 123456 and EMA ASMF/12345/2025 are pending.

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